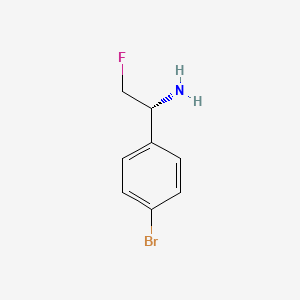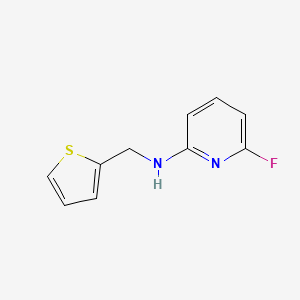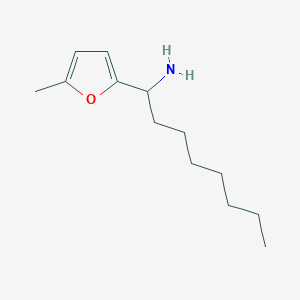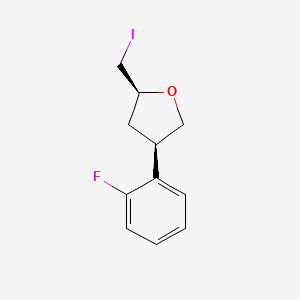![molecular formula C12H11FN2O B13235168 3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine is a chemical compound that features a fluorophenyl group attached to an ethenyl chain, which is further connected to a methyl-substituted oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine typically involves the following steps:
Formation of the Ethenyl Chain: The initial step involves the formation of the ethenyl chain through a Heck reaction, where a 4-fluorophenyl halide reacts with an alkene in the presence of a palladium catalyst.
Oxazole Ring Formation: The next step involves the cyclization of the intermediate product to form the oxazole ring. This can be achieved through a condensation reaction involving an appropriate amine and a carbonyl compound.
Methylation: The final step involves the methylation of the oxazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Heck reaction and automated systems for the cyclization and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in anti-inflammatory or anticancer effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-3-amine
- 3-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
- 3-[(E)-2-(4-bromophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
Uniqueness
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of drugs with specific pharmacological profiles.
Propriétés
Formule moléculaire |
C12H11FN2O |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(14)11(15-16-8)7-4-9-2-5-10(13)6-3-9/h2-7H,14H2,1H3/b7-4+ |
Clé InChI |
UZOUHPKSLLWSOZ-QPJJXVBHSA-N |
SMILES isomérique |
CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)F)N |
SMILES canonique |
CC1=C(C(=NO1)C=CC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
amine](/img/structure/B13235100.png)



![3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13235113.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)




